molecular formula C4H8N2O7 B12646669 2,4,5,6(1H,3H)-Pyrimidinetetrone, trihydrate CAS No. 75870-79-0

2,4,5,6(1H,3H)-Pyrimidinetetrone, trihydrate

Cat. No.: B12646669
CAS No.: 75870-79-0
M. Wt: 196.12 g/mol
InChI Key: ZLHUORLMEXVDBW-UHFFFAOYSA-N
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Description

2,4,5,6(1H,3H)-Pyrimidinetetrone, trihydrate is a heterocyclic compound with the molecular formula C4H10N2O8.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5,6(1H,3H)-Pyrimidinetetrone, trihydrate typically involves the reaction of barbituric acid with various reagents under controlled conditions. One common method includes the reaction of barbituric acid with primary amines, 1,1-bis-(methylthio)-2-nitroethene, and ninhydrin in ethanol media. This reaction is known for its good yields and mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2,4,5,6(1H,3H)-Pyrimidinetetrone, trihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can yield reduced forms of the compound with altered chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the compound, while reduction may produce more reduced forms.

Scientific Research Applications

2,4,5,6(1H,3H)-Pyrimidinetetrone, trihydrate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4,5,6(1H,3H)-Pyrimidinetetrone, trihydrate involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and dipole interactions with biological receptors, influencing their activity. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Uniqueness: 2,4,5,6(1H,3H)-Pyrimidinetetrone, trihydrate is unique due to its specific chemical structure and the presence of multiple functional groups that allow for diverse chemical reactions and applications. Its ability to form stable complexes with various biological molecules makes it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

75870-79-0

Molecular Formula

C4H8N2O7

Molecular Weight

196.12 g/mol

IUPAC Name

1,3-diazinane-2,4,5,6-tetrone;trihydrate

InChI

InChI=1S/C4H2N2O4.3H2O/c7-1-2(8)5-4(10)6-3(1)9;;;/h(H2,5,6,8,9,10);3*1H2

InChI Key

ZLHUORLMEXVDBW-UHFFFAOYSA-N

Canonical SMILES

C1(=O)C(=O)NC(=O)NC1=O.O.O.O

Origin of Product

United States

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